Enhanced Steric Bulk Drives Regioselectivity in Triazole Sulfonylation Compared to 2,4-Dimethylbenzenesulfonyl Chloride
The steric bulk of the ethane-linked 2,4-dimethylphenyl group in 1-(2,4-dimethylphenyl)ethane-1-sulfonyl chloride directly alters the regiochemical outcome of sulfonylation reactions with 1,2,3-triazoles. In contrast to reactions with the less sterically demanding 2,4-dimethylbenzenesulfonyl chloride (CAS 609-60-9), which typically yield mixtures of 1- and 2-substituted regioisomers, the use of the bulkier 1-(2,4-dimethylphenyl)ethane-1-sulfonyl chloride affords predominantly the 2-substituted triazole product [1].
Comparator (2,4-dimethylbenzenesulfonyl chloride): Mixture of 1- and 2-substituted
| Evidence Dimension | Regioselectivity in sulfonylation of 1,2,3-triazoles |
|---|---|
| Target Compound Data | Predominantly 2-substituted 1,2,3-triazole |
| Comparator Or Baseline | 2,4-Dimethylbenzenesulfonyl chloride (CAS 609-60-9): Mixture of 1- and 2-substituted regioisomers |
| Quantified Difference | Shift from regioisomeric mixture to predominant 2-substitution |
| Conditions | Reaction of N-unsubstituted triazoles with sulfonyl chlorides |
Why This Matters
This switch in regioselectivity is critical for medicinal chemists targeting specific isomeric sulfonamide pharmacophores, eliminating costly and time-consuming chromatographic separations and enabling access to unique chemical space.
- [1] ScienceDirect. (2015). Reactivity of 1,2,3-triazoles towards sulfonyl chlorides. A novel approach to 1- and 2-sulfonyl-4-azolyl-1,2,3-triazoles. Tetrahedron Letters, 56(15), 1923-1926. View Source
